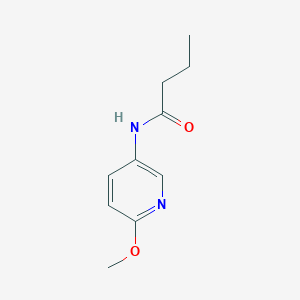
N-(6-methoxypyridin-3-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methoxypyridin-3-yl)butanamide, also known as MPB or N-(6-methoxy-3-pyridyl)butyramide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPB is a derivative of nicotinamide, which is a naturally occurring compound found in foods such as meat, fish, and dairy products. In
Mecanismo De Acción
The mechanism of action of N-(6-methoxypyridin-3-yl)butanamide is not fully understood, but it is believed to act through multiple pathways. N-(6-methoxypyridin-3-yl)butanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition by N-(6-methoxypyridin-3-yl)butanamide leads to changes in gene expression that can inhibit cancer cell growth and promote neuroprotection. N-(6-methoxypyridin-3-yl)butanamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating metabolism.
Biochemical and Physiological Effects
N-(6-methoxypyridin-3-yl)butanamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(6-methoxypyridin-3-yl)butanamide induces cell cycle arrest and apoptosis, leading to cell death. N-(6-methoxypyridin-3-yl)butanamide also reduces the migration and invasion of cancer cells, which can prevent metastasis. In the brain, N-(6-methoxypyridin-3-yl)butanamide reduces oxidative stress and inflammation, which can protect against neurodegenerative diseases such as Alzheimer's and Parkinson's. In diabetic mice, N-(6-methoxypyridin-3-yl)butanamide increases insulin sensitivity and reduces glucose levels, which can improve glucose homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(6-methoxypyridin-3-yl)butanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(6-methoxypyridin-3-yl)butanamide is also relatively non-toxic, making it suitable for in vitro and in vivo studies. However, N-(6-methoxypyridin-3-yl)butanamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. N-(6-methoxypyridin-3-yl)butanamide also has low bioavailability, which can limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for research on N-(6-methoxypyridin-3-yl)butanamide. One area of focus is the development of more effective delivery methods to improve its bioavailability. Another area of research is the identification of new targets for N-(6-methoxypyridin-3-yl)butanamide, which can expand its potential applications. N-(6-methoxypyridin-3-yl)butanamide can also be used in combination with other compounds to enhance its effectiveness. Finally, more studies are needed to understand the long-term effects of N-(6-methoxypyridin-3-yl)butanamide on human health and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(6-methoxypyridin-3-yl)butanamide involves the reaction of nicotinamide with butyric anhydride in the presence of a catalyst such as pyridine. The reaction yields N-(6-methoxypyridin-3-yl)butanamide as a white crystalline solid with a melting point of 116-118°C. The purity of N-(6-methoxypyridin-3-yl)butanamide can be increased by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
N-(6-methoxypyridin-3-yl)butanamide has been studied extensively for its potential applications in various fields such as cancer research, neuroprotection, and metabolism regulation. N-(6-methoxypyridin-3-yl)butanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. N-(6-methoxypyridin-3-yl)butanamide has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N-(6-methoxypyridin-3-yl)butanamide has been shown to regulate metabolism by increasing insulin sensitivity and reducing glucose levels in diabetic mice.
Propiedades
IUPAC Name |
N-(6-methoxypyridin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-4-9(13)12-8-5-6-10(14-2)11-7-8/h5-7H,3-4H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVFYSXFEDKCIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CN=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxypyridin-3-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

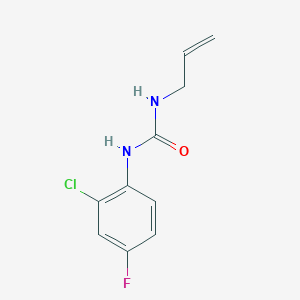
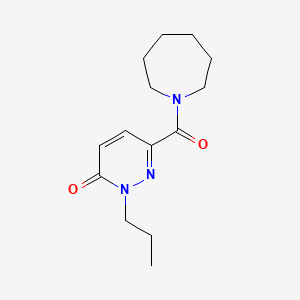
![cyclohex-3-en-1-yl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7512423.png)
![1-[2-(Azepan-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7512428.png)
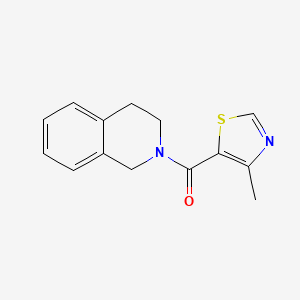
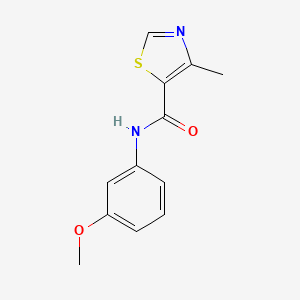


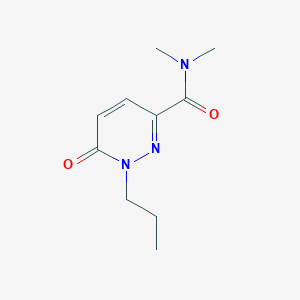
![N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide](/img/structure/B7512448.png)
![N-[(6-methylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7512458.png)
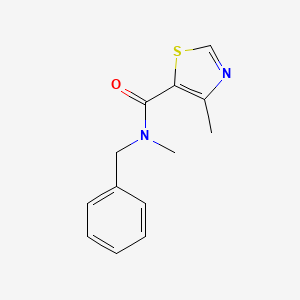
![N-[3-(azepan-1-yl)-3-oxopropyl]acetamide](/img/structure/B7512485.png)
![N,N-dimethyl-2-[(3-methylphenyl)formamido]acetamide](/img/structure/B7512488.png)